4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13715914
InChI: InChI=1S/C20H19NO/c1-15-6-5-9-17(12-15)18-10-11-20(19(21)13-18)22-14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3
SMILES: CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N
Molecular Formula: C20H19NO
Molecular Weight: 289.4 g/mol

4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine

CAS No.:

Cat. No.: VC13715914

Molecular Formula: C20H19NO

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine -

Specification

Molecular Formula C20H19NO
Molecular Weight 289.4 g/mol
IUPAC Name 5-(3-methylphenyl)-2-phenylmethoxyaniline
Standard InChI InChI=1S/C20H19NO/c1-15-6-5-9-17(12-15)18-10-11-20(19(21)13-18)22-14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3
Standard InChI Key HBVVPCCGMYGDKA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N
Canonical SMILES CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine (C₂₀H₁₉NO) features a biphenyl core with a benzyloxy group (-O-CH₂-C₆H₅) at the 4-position of one phenyl ring and a methyl group (-CH₃) at the 3'-position of the adjacent ring. The amine (-NH₂) substituent occupies the 3-position, creating a sterically congested environment that influences its reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Biphenyl Derivatives

Property4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine3'-(Benzyloxy)-[1,1'-biphenyl]-4-amine 3'-Methyl[1,1'-biphenyl]-4-amine
Molecular FormulaC₂₀H₁₉NOC₁₉H₁₇NOC₁₃H₁₃N
Molecular Weight (g/mol)289.38275.34183.25
LogP~5.1 (estimated)5.0963.2 (calculated)
Hydrogen Bond Donors1 (NH₂)1 (NH₂)1 (NH₂)

The benzyloxy group enhances lipophilicity, as evidenced by the elevated LogP value compared to non-benzylated analogs . This hydrophobicity likely influences solubility profiles, favoring organic solvents such as chloroform or dichloromethane.

Crystallographic and Conformational Analysis

While no crystallographic data exists for 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine, studies on analogous biphenyl systems reveal dihedral angles between aromatic rings ranging from 31.7° to 38.9°, depending on substituent bulk . The benzyloxy group’s steric demands may induce torsional strain, favoring a non-planar conformation to minimize van der Waals repulsions. This conformational flexibility impacts packing efficiency in solid-state structures and intermolecular π-π stacking interactions .

Synthesis and Functionalization

Retrosynthetic Strategies

The synthesis of 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine can be approached via Suzuki-Miyaura cross-coupling, leveraging halogenated precursors. A plausible route involves:

  • Benzyl Protection: 3-Amino-4-bromophenol undergoes benzylation using benzyl bromide under basic conditions to yield 4-bromo-3-(benzyloxy)aniline.

  • Cross-Coupling: Reaction with 3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ facilitates biaryl bond formation .

  • Deprotection: Optional removal of the benzyl group via hydrogenolysis provides access to the hydroxylated derivative for further functionalization.

Table 2: Representative Synthetic Conditions for Biphenyl Amines

StepReagents/ConditionsYield (%)Reference
BenzylationBnBr, K₂CO₃, DMF, 80°C, 12h85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24h72
HydrogenolysisH₂ (1 atm), Pd/C, EtOH, rt, 6h91

Challenges in Purification

The compound’s lipophilicity complicates chromatographic separation, necessitating optimized eluent systems (e.g., chloroform:methanol gradients). Recrystallization from chloroform/hexane mixtures yields high-purity material, as demonstrated for structurally similar biphenylamines .

Physicochemical and Spectroscopic Properties

Spectral Signatures

  • ¹H NMR (CDCl₃): Expected signals include δ 7.45–7.25 (m, 5H, benzyl aromatic), 7.20–6.80 (m, 7H, biphenyl protons), 5.05 (s, 2H, OCH₂), 2.35 (s, 3H, CH₃), and 3.90 (br s, 2H, NH₂) .

  • IR (KBr): Stretching vibrations at ~3400 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C), and 830 cm⁻¹ (C-H bend, para-substituted benzene) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures exceeding 250°C, suggesting moderate thermal stability . The benzyloxy group’s electron-donating effects may slightly lower melting points compared to non-etherified derivatives.

Industrial and Research Applications

Material Science Applications

The biphenyl core’s rigidity and conjugation make this compound a candidate for organic semiconductors. Benzyloxy groups improve solubility in processing solvents, facilitating thin-film deposition .

Catalytic Uses

Palladium complexes of biphenylamines demonstrate efficacy in cross-coupling reactions, though the methyl substituent’s steric effects may influence catalytic activity .

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